molecular formula C16H20N8O B7108075 N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide

N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B7108075
M. Wt: 340.38 g/mol
InChI Key: GOFJVBMXUQMAHO-UHFFFAOYSA-N
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Description

N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide: is a complex organic compound that features a unique combination of indazole, tetrazole, and pyrrolidine moieties

Properties

IUPAC Name

N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8O/c1-10(2)24-9-11-8-12(5-6-13(11)20-24)17-16(25)23-7-3-4-14(23)15-18-21-22-19-15/h5-6,8-10,14H,3-4,7H2,1-2H3,(H,17,25)(H,18,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFJVBMXUQMAHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C=C(C=CC2=N1)NC(=O)N3CCCC3C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-propan-2-ylindazole, 2H-tetrazole, and pyrrolidine-1-carboxylic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis of N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide would involve:

    Optimization of Reaction Conditions: Scaling up the reactions while ensuring high yield and purity.

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indazole and pyrrolidine moieties.

    Reduction: Reduction reactions can modify the tetrazole ring, potentially leading to ring-opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the indazole and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products

    Oxidation Products: Oxidized derivatives of the indazole and pyrrolidine rings.

    Reduction Products: Reduced forms of the tetrazole ring.

    Substitution Products: Halogenated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Cell Signaling:

Medicine

    Drug Development: The compound’s structure suggests potential as a lead compound in the development of new drugs, particularly for targeting specific receptors or enzymes.

    Antimicrobial Activity: Preliminary studies may indicate antimicrobial properties, making it a candidate for further investigation.

Industry

    Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism by which N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide exerts its effects involves:

    Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may interfere with signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-(2-propan-2-ylindazol-5-yl)-2-(2H-tetrazol-5-yl)pyrrolidine-1-carboxamide: can be compared with other indazole, tetrazole, and pyrrolidine derivatives.

    Examples: Compounds like indazole-3-carboxamide, tetrazole-substituted pyrrolidines, and other carboxamide derivatives.

Uniqueness

    Structural Features: The combination of indazole, tetrazole, and pyrrolidine rings in a single molecule is unique, providing distinct chemical and biological properties.

    Functional Applications:

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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